molecular formula C11H10N2 B110993 3-Amino-2-phenylpyridine CAS No. 101601-80-3

3-Amino-2-phenylpyridine

Cat. No. B110993
M. Wt: 170.21 g/mol
InChI Key: XTHJCITVHCRQRD-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpyridine is a compound of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of more complex molecules. While the provided data does not directly discuss 3-amino-2-phenylpyridine, it does include information on closely related compounds and their synthesis, properties, and applications, which can be informative for understanding the chemistry of 3-amino-2-phenylpyridine.

Synthesis Analysis

The synthesis of related compounds such as 2-phenyl-3-aminopyridine has been described using an efficient and cost-effective method starting from 2-chloro-3-aminopyridine, involving in situ protection with benzaldehyde followed by Suzuki coupling and acid hydrolysis . Additionally, the synthesis of 3-amino-4-phenylpyridine derivatives has been reported, where 3-pivaloylaminopyridines were lithiated and reacted with iodine, followed by cross-coupling with phenylboronic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 3-amino-2-phenylpyridine.

Molecular Structure Analysis

The molecular structure of related bipyridine compounds has been studied, revealing that the pyridyl rings can be almost coplanar due to intramolecular hydrogen bonding . This information suggests that 3-amino-2-phenylpyridine may also exhibit specific conformational features due to similar intramolecular interactions.

Chemical Reactions Analysis

The reactivity of aminopyridines is highlighted by their use in various chemical reactions. For instance, 2-aminopyridine derivatives are known for their role in the synthesis of diverse biological molecules and can be used to produce single products with minimal side reactions . The chemical reactivity of 3-amino-2-phenylpyridine would likely be influenced by the presence of both the amino and phenyl groups, which could participate in various chemical transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-amino-2-phenylpyridine are not provided, the properties of similar compounds can offer some insights. For example, 2-amino-3-phenylpyrazine shows strong fluorescence under various pH conditions and can be analyzed by HPLC and HPCE techniques . This suggests that 3-amino-2-phenylpyridine may also exhibit fluorescence and be amenable to chromatographic analysis. Additionally, the solubility, stability, and reactivity of 3-amino-2-phenylpyridine would be influenced by its functional groups and molecular structure.

Scientific Research Applications

  • Phosphorescence Imaging in Living Cells
    A study by Steunenberg et al. (2012) explored the use of luminescent cyclometalated octahedral iridium(III) tris(2-phenylpyridine) complexes, functionalized with various amino acids, for cellular uptake and localization in tumor cells. This research highlights the potential of such complexes in bioimaging and targeted drug delivery applications (Steunenberg et al., 2012).

  • Synthesis of Novel Complexes and Ligands
    Kisel et al. (2017) detailed the creation of rhenium complexes using bifunctional aminopyridine ligands. These complexes exhibit complex photophysical behaviors, indicating potential applications in materials science and photonic devices (Kisel et al., 2017).

  • Synthesis and Biological Activity of Pyridine Derivatives
    Research by Kulakov et al. (2018) on the synthesis of certain 3- (arylmethyl) aminopyridine derivatives showed these compounds have antiradical activity, suggesting their potential use in chemical and pharmaceutical applications (Kulakov et al., 2018).

  • Development of Fluorescent Chemosensors
    A study by Chalmardi et al. (2017) synthesized a novel fluorescent chemosensor based on a Schiff base, which showed a significant increase in fluorescence upon the addition of Cr3+ ions. This indicates potential applications in selective metal ion detection (Chalmardi et al., 2017).

  • Catalysis and Chemical Synthesis
    Roslan et al. (2016) developed a protocol using 2-aminopyridine for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines. Their method highlights the role of aminopyridines in facilitating efficient and scalable chemical syntheses (Roslan et al., 2016).

  • Study of Interaction with DNA
    Lutgerink et al. (1989) investigated the reactivity of certain N-acetoxyarylamines, derived from 2-amino-5-phenylpyridine, with DNA. This research contributes to understanding the interaction mechanisms of potential carcinogens with genetic material (Lutgerink et al., 1989).

  • Investigation of Reactions with Amino Acids
    Huang and Kenttämaa (2005) studied the reactions of positively charged phenyl radicals, including derivatives of 3-amino-2-phenylpyridine, with aromatic amino acids. This research provides insight into the chemical behavior of these radicals, which is relevant in understanding biochemical processes (Huang & Kenttämaa, 2005).

Safety And Hazards

When handling 3-Amino-2-phenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Future research could explore the development of new molecules with potent activity against otherwise highly resistant pathogens. The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a potential direction .

properties

IUPAC Name

2-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHJCITVHCRQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376448
Record name 3-Amino-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-phenylpyridine

CAS RN

101601-80-3
Record name 3-Amino-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-phenylpyridine
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Synthesis routes and methods I

Procedure details

A solution of palladium acetate (224.5 mg, 1.00 mmol) and triphenylphosphine (1.05 g, 4.00 mmol) in toluene (1000 mL) was stirred at room temperature for 15 minutes. Phenylboronic acid (114 g, 935 mmol), 2-chloro-3-aminopyridine (100 g, 778 mmol), benzaldehyde (83.4 g, 786 mmol), and toluene (500 mL) were then added followed by a solution of sodium carbonate (200 g, 1.89 mol) in water (1500 mL). The mixture was heated to reflux for 18 hours, cooled to room temperature, and the layers were separated. The organic layer was washed with water (500 mL) and 2.5M aqueous hydrochloric acid was added (630 mL). The aqueous layer was separated and washed with toluene (300 mL). The pH was adjusted to 12—13 using 50% aqueous sodium hydroxide and the mixture was extracted with methyl-tert-butyl ether (500 mL). The organic layer was concentrated and the product was crystallized from diisopropyl ether to afford 2-phenyl-3-aminopyridine (128 g, 97% yield). M. p.=67-68° C. 1H NMR (300 MHz, CDCl3) δ3.88 (bs, 2), 7.02-7.11 (m, 2). 7.28-7.53 (m, 3), 7.67-7.71 (m, 2), 8.,13-8.16 (m, 1). 13C NMR (100 MHz, CDCl3) δ122.57, 122.96, 128.14, 128.38, 128.72, 138.54, 139.86, 139.93, 144.93.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four
Quantity
224.5 mg
Type
catalyst
Reaction Step Four
Quantity
1.05 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 2-chloro-3-aminopyridine (1.06 g, 8.24 mmol) in toluene (25 mL) was added benzaldehyde (0.878 g, 8.27 mmol). The reaction mixture was stirred at reflux in a Dean-Stark apparatus until GC/MS analysis of the reaction mixture no longer showed starting material. The reaction mixture was cooled to room temperature and the toluene solution containing benzylidene-(2-chloro-pyridin-3-yl)-amine was added to a mixture of phenylboronic acid (1.30 g, 10.7 mmol), sodium carbonate (2.66 g, 25.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (47 mg, 0.38mol %) in water (10 mL). The reaction mixture was heated to 100° C. for 30 minutes, cooled to room temperature and poured into 1N aqueous sodium hydroxide (10 mL). The aqueous layer was removed and the toluene layer was extracted with 1N aqueous hydrochloric acid (twice with 15 mL). The aqueous layer was neutralized to pH 12 with 6N aqueous sodium hydroxide and extracted with MTBE (twice with 20 mL). The MTBE extracts were dried over magnesium sulfate, filtered and concentrated to afford 2-phenyl-3-aminopyridine as a solid which crystallized from diisopropyl ether (1.26 g, 90% yield). M. p.=87-68° C. 1H NMR (300 MHz, CDCl3) δ3.88 (bs, 2), 7.02-7.11 (m, 2), 7.28-7.53 (m, 3), 7.6714 7.71 (m, 2), 8.13-8.16 (m, 1). 13C NMR (100 MHz, CDCl3) δ122.57, 122.96, 128.14, 128.38, 128.72, 138.54, 139.86, 139.93, 144.93.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0.878 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
2.66 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
47 mg
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
S SHIMADA, H MAEDA - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
The reaction of N-(cyanophenylmethyl) acylamides (1) with olefins (2) in the presence of trifluoroacetic acid gave the corresponding 3-amino-2-phenylpyridines (3) in good yields. …
Number of citations: 7 www.jstage.jst.go.jp
RA Abramovitch, AD Notation - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
… This could be established quite readily by deinethylatiou to 3-hydroxy-2-phenylpyridine, an authentic specimen of which was obtained from the above 3-amino-2-phenylpyridine. The …
Number of citations: 17 cdnsciencepub.com
嶋田定勝, 前田博 - Chemical and Pharmaceutical Bulletin, 1983 - jlc.jst.go.jp
The reaction of N-(cyanophenylmethyl)acylamides (1) with olefins (2) in the presence of trifluoroacetic acid gave the corresponding 3-amino-2-phenylpyridines (3) in good yields. …
Number of citations: 3 jlc.jst.go.jp
RA Abramovitch, KAH Adams… - Canadian Journal of …, 1960 - cdnsciencepub.com
The first unambiguous synthesis of δ-carboline has been achieved starting with 3-amino-2-phenylpyridine. This was converted to the azide which was thermally cyclized to δ-carboline. …
Number of citations: 29 cdnsciencepub.com
AE Thompson, G Hughes, AS Batsanov… - The Journal of …, 2005 - ACS Publications
… In contrast to this paper, using our standard conditions given in Table 1, we obtained 3-amino-2-phenylpyridine in 86% yield from the reaction of phenylboronic acid and 2-chloro-3-…
Number of citations: 125 pubs.acs.org
T Tagata, M Nishida - The Journal of Organic Chemistry, 2003 - ACS Publications
… The organic layer was separated, washed with water, and evaporated to give a brown oil, which was purified by distillation to give 3-amino-2-phenylpyridine (243 g, yield 79%) as a …
Number of citations: 175 pubs.acs.org
RA Abramovitch, KS Ahmed… - Canadian Journal of …, 1963 - cdnsciencepub.com
… Authentic 3-bromo-2-phenylpyridine could be prepared in low yield from 3-amino-2phenylpyridine via the Sandmeyer reaction. A somewhat better yield (25.9y0) was obtained by the …
Number of citations: 19 cdnsciencepub.com
N Yaduvanshi, M Devi, S Tewari, S Jaiswal… - Journal of Molecular …, 2023 - Elsevier
The present articles aimed at the synthesis of biologically active novel heterocycles via selective construction of Csingle bondC bond through a cross-coupling reaction between a …
Number of citations: 1 www.sciencedirect.com
Z Li, C Gelbaum, ZS Campbell, PC Gould… - New Journal of …, 2017 - pubs.rsc.org
The Pd-catalyzed Suzuki coupling reactions of a series of aryl chlorides and aryl bromides containing basic nitrogen centers with arylboronic acids in water in the absence of added …
Number of citations: 14 pubs.rsc.org
MJ Dias Pires, DL Poeira… - European Journal of …, 2015 - Wiley Online Library
… for the synthesis of 3-amino-2-phenylpyridine (112) through formation of imine 111 (Scheme 35). … One-pot procedure for the synthesis of 3-amino-2-phenylpyridine (112) through imine …

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